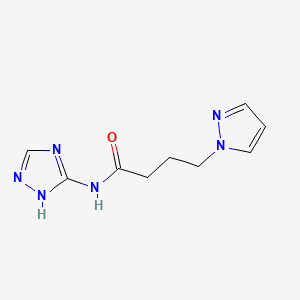![molecular formula C13H19NO5 B12172108 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one](/img/structure/B12172108.png)
2-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,6-二甲基吗啉-4-基)甲基]-3-羟基-6-(羟甲基)吡喃-4-酮是一种因其独特的化学结构和在各个领域潜在的应用而引起人们关注的化合物。该化合物以吗啉环、吡喃酮环和羟甲基的存在为特征,这些结构赋予了它独特的化学性质。
准备方法
合成路线和反应条件
2-[(2,6-二甲基吗啉-4-基)甲基]-3-羟基-6-(羟甲基)吡喃-4-酮的合成通常涉及曼尼希反应。 该反应涉及姜黄素吡唑、甲醛和 2,6-二甲基吗啉的缩合 。反应条件包括使用乙醇和氯仿作为溶剂,并在室温下进行。 产物以棕黄色粉末的形式获得,产率为 73% .
工业生产方法
化学反应分析
反应类型
2-[(2,6-二甲基吗啉-4-基)甲基]-3-羟基-6-(羟甲基)吡喃-4-酮会发生各种化学反应,包括:
氧化: 羟甲基可以被氧化形成醛或羧酸。
还原: 该化合物可以发生还原反应形成醇。
取代: 吗啉环可以参与亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 常用还原剂包括硼氢化钠 (NaBH₄) 和氢化铝锂 (LiAlH₄)。
取代: 胺和硫醇等亲核试剂可用于取代反应。
主要产物
氧化: 醛和羧酸。
还原: 醇。
取代: 各种取代的吗啉衍生物。
科学研究应用
2-[(2,6-二甲基吗啉-4-基)甲基]-3-羟基-6-(羟甲基)吡喃-4-酮具有多种科学研究应用:
生物学: 研究其潜在的生物活性,包括抗疟疾、抗增殖、抗炎和抗病毒特性.
医药: 由于其增强的溶解度和生物利用度,正在探索其潜在的治疗应用.
工业: 用于开发新材料和药物.
作用机制
2-[(2,6-二甲基吗啉-4-基)甲基]-3-羟基-6-(羟甲基)吡喃-4-酮的作用机制涉及它与各种分子靶标和途径的相互作用。该化合物的羟甲基和吗啉环使它能够与酶和受体相互作用,可能抑制它们的活性。 这种相互作用可以导致生物途径的调节,从而产生其观察到的生物活性 .
相似化合物的比较
类似化合物
姜黄素吡唑: 2-[(2,6-二甲基吗啉-4-基)甲基]-3-羟基-6-(羟甲基)吡喃-4-酮合成的前体.
2-(2,6-二甲基吗啉-4-基)-2-甲基丙烷-1-胺: 另一个含有 2,6-二甲基吗啉部分的化合物.
2-(2,6-二甲基吗啉-4-基)-乙醇: 一种具有类似结构特征的相关化合物.
独特性
2-[(2,6-二甲基吗啉-4-基)甲基]-3-羟基-6-(羟甲基)吡喃-4-酮的独特之处在于它结合了吗啉环和吡喃酮环,赋予了它独特的化学和生物学特性。 其增强的溶解度和生物利用度使其成为研究和工业中各种应用的有希望的候选者 .
属性
分子式 |
C13H19NO5 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC 名称 |
2-[(2,6-dimethylmorpholin-4-yl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one |
InChI |
InChI=1S/C13H19NO5/c1-8-4-14(5-9(2)18-8)6-12-13(17)11(16)3-10(7-15)19-12/h3,8-9,15,17H,4-7H2,1-2H3 |
InChI 键 |
OFKFUZZPDNRMBL-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC(O1)C)CC2=C(C(=O)C=C(O2)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-5-(3-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12172026.png)

![3-(5-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12172044.png)
![N-[3-(acetylamino)phenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide](/img/structure/B12172047.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12172052.png)
![N-[1-(adamantan-1-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B12172059.png)
methanone](/img/structure/B12172061.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide](/img/structure/B12172075.png)

![N-[2-({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethyl]-1H-indole-2-carboxamide](/img/structure/B12172082.png)


![N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B12172106.png)

